CID 11321044

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

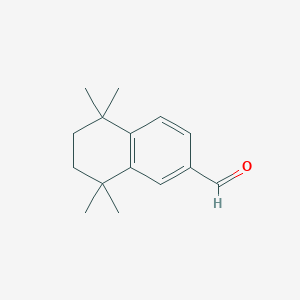

CID 11321044 is a synthetic compound that has been studied for its potential use in a variety of applications, such as drug discovery, drug delivery, and lab experiments.

科学的研究の応用

Molecular Electronics

Cyclopentasilane stereoisomers have been studied for their potential in molecular electronics, particularly in the context of molecular junction conductance. The conformation of cyclopentasilane molecules can significantly influence their electronic transport characteristics when bound to gold electrodes in single-molecule junctions. The cyclic pentasilanes, especially the cis and trans isomers, show lower conductance compared to their linear counterparts due to weak σ-conjugation in Si-Si bonds . This property is crucial for designing molecular-scale electronic devices.

Silicon-Based Nanoscale Structures

The conductance properties of silicon at the molecular scale are critical as silicon devices are scaled down to sub-20 nm lengths. Cyclopentasilane and its derivatives can be used to probe the transport properties of complex silicon-based nanoscale structures, such as silicon clusters, nanowires, and silicene 2D layers . Understanding these properties is essential for the advancement of integrated circuits and nanotechnology.

Conformational Analysis

Cyclopentasilane’s vast conformational flexibility impacts its electronic structure and conductance. Research has shown that different conformations of cyclopentasilane stereoisomers can form stable molecular junctions at room temperature, which is significant for the development of stable and efficient molecular electronic devices .

Charge Transport Studies

The impact of ring conformation on charge transport characteristics of cyclopentasilane structures is a key area of study. Theoretical calculations and experimental techniques like the scanning tunneling microscope-based break junction technique are used to investigate these properties . Such studies are foundational for the future of electronics at the molecular level.

σ-Orbital Delocalization

The constrained dihedral geometries within the cyclopentasilane ring are suboptimal for σ-orbital delocalization, which affects conductance . This insight is valuable for the field of quantum chemistry and materials science, where orbital interactions are pivotal.

Through-Space Interactions

Due to the weakened σ-conjugation in cyclopentasilane, through-space interactions contribute significantly to conductance . This finding is important for the design of new materials and molecules with tailored electronic properties for specific applications.

作用機序

Target of Action

Cyclopentasilane, also known as CID 11321044, is primarily targeted at silicon-based devices in integrated circuits . It is of research interest due to its potential use as a liquid silicon ink for printing silicon structures on integrated circuits or solar cells .

Mode of Action

Cyclopentasilane interacts with its targets by altering their electronic transport characteristics . The vast conformational flexibility of Cyclopentasilane, particularly its cis and trans isomers, significantly impacts its conductance properties . The constrained dihedral geometries occurring within the ring of Cyclopentasilane are suboptimal for σ-orbital delocalization, leading to lower conductance values compared to linear silanes .

Biochemical Pathways

Cyclopentasilane affects the charge transport characteristics of cyclic pentasilane structures bound to gold electrodes in single molecule junctions . Two possible through-bond conduction pathways occur in Cyclopentasilane from one anchor group to the other: a trisilane and tetrasilane pathway . The weakened σ-conjugation in the molecule and through-space interactions contribute significantly to the conductance .

Pharmacokinetics

It is known that cyclopentasilane is a colorless pyrophoric liquid . It is sensitive and starts decomposing when heated over 84°C, losing hydrogen and polymerizing . More silane is produced as it is heated, and at 178°C, it yields disilane . When heated to over 250°C, it decomposes to a silicon hydrogen polymer .

Result of Action

The primary molecular effect of Cyclopentasilane’s action is the alteration of the electronic transport characteristics of its targets

Action Environment

The action of Cyclopentasilane is influenced by environmental factors such as temperature . As mentioned, Cyclopentasilane starts decomposing when heated over 84°C . Therefore, the efficacy and stability of Cyclopentasilane are highly dependent on the temperature of its environment.

特性

InChI |

InChI=1S/Si5/c1-2-4-5-3-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGWIDQSNKSJLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

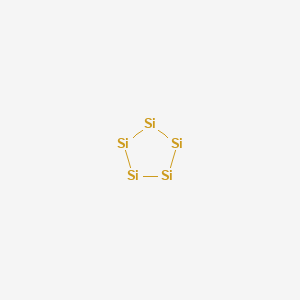

[Si]1[Si][Si][Si][Si]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462194 |

Source

|

| Record name | Cyclopentasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289-22-5 |

Source

|

| Record name | Cyclopentasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)

![Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B1589492.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)

![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)